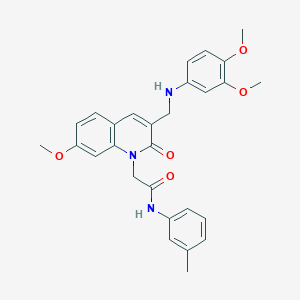
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O5 and its molecular weight is 487.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a quinoline core, which is known for various biological activities, and functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound reflects its intricate structure:
- IUPAC Name : 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
- CAS Number : 894562-95-9
The molecular formula is C28H29N3O5, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that compounds with similar structural features often exhibit significant biological activities including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Several studies have reported on the anticancer potential of quinoline derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives with methoxy and dimethoxy substitutions enhance the interaction with cancer cell targets, leading to increased apoptosis in tumor cells .
Antimicrobial Properties
The presence of the acetamide group in this compound suggests potential antimicrobial activity. Research indicates that acetamide derivatives can exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have been tested and shown effectiveness against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor modulation : It may interact with cellular receptors affecting signal transduction pathways.
Study on Anticancer Activity
In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers synthesized various quinoline derivatives and evaluated their cytotoxicity against human breast cancer cell lines. The study found that compounds with methoxy substitutions exhibited IC50 values significantly lower than those without these modifications, suggesting enhanced anticancer activity due to structural features similar to our compound .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of acetamide derivatives. The results indicated that certain modifications led to improved solubility and bioavailability, which are crucial for therapeutic effectiveness. Compounds tested showed varying degrees of inhibition against multiple bacterial strains, establishing a structure–activity relationship crucial for future drug development .
Data Tables
Propriétés
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-6-5-7-22(12-18)30-27(32)17-31-24-15-23(34-2)10-8-19(24)13-20(28(31)33)16-29-21-9-11-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRMJYLPZAZMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














